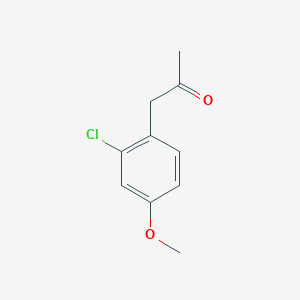

1-(2-Chloro-4-methoxyphenyl)propan-2-one

Description

This compound is synthesized via nickel-catalyzed α-arylation of ketones, achieving a high isolated yield of 93% under optimized conditions (eluent gradient: 0–30% ethyl acetate in hexanes) . Its structural confirmation relies on NMR spectroscopy: the $ ^1H $ NMR spectrum (400.3 MHz) displays characteristic signals for the methoxy (-OCH$ _3 $) and chloro groups, while the ketone carbonyl resonates in the $ ^{13}C $ NMR spectrum .

The compound’s reactivity is influenced by the electron-withdrawing chlorine (at the ortho position) and electron-donating methoxy group (at the para position), making it a versatile intermediate for further functionalization in organic synthesis .

Properties

IUPAC Name |

1-(2-chloro-4-methoxyphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7(12)5-8-3-4-9(13-2)6-10(8)11/h3-4,6H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOUFTQGHJLCNAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=C1)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001274359 | |

| Record name | 1-(2-Chloro-4-methoxyphenyl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001274359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16817-45-1 | |

| Record name | 1-(2-Chloro-4-methoxyphenyl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16817-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-4-methoxyphenyl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001274359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Chloro-4-methoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-4-methoxybenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group can yield alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or other nucleophiles under basic conditions.

Major Products Formed

Oxidation: Formation of 2-chloro-4-methoxybenzoic acid or 2-chloro-4-methoxyacetophenone.

Reduction: Formation of 1-(2-chloro-4-methoxyphenyl)propan-2-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chloro-4-methoxyphenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-methoxyphenyl)propan-2-one depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action may involve interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone Derivative)

- Structure : Features a conjugated α,β-unsaturated ketone (chalcone backbone) with 4-chloro and 4-methoxy substituents on separate phenyl rings.

- Synthesis: Prepared via palladium-catalyzed domino α-arylation/intramolecular O-arylation (72% yield) .

- Key Differences: The α,β-unsaturation introduces conjugation, altering UV-Vis absorption and redox properties compared to the saturated propan-2-one analog. Enhanced reactivity in Michael addition or cyclization reactions due to the enone system .

1-(4-Methoxy-2-methylphenyl)propan-1-one

- Structure : Propan-1-one backbone with 4-methoxy-2-methylphenyl substituent.

- Key Differences: The ketone group is at position 1 (vs. position 2 in the target compound), affecting steric and electronic environments.

Functional Group Variations

1-(2-Chloro-4-fluorophenyl)propan-1-one

- Structure : Fluorine replaces methoxy at the para position.

- Key Differences :

1-(Furan-2-yl)propan-2-one

Chain Length and Branching

1-(2-Chloro-4-methoxyphenyl)-2-methyl-1-butanone

- Structure: Butanone backbone with a methyl branch and 2-chloro-4-methoxyphenyl group.

- Key Differences: Extended carbon chain increases hydrophobicity (logP ~2.8 vs. ~2.2 for propan-2-one).

Biological Activity

1-(2-Chloro-4-methoxyphenyl)propan-2-one, also known as a substituted phenyl ketone, is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its antibacterial, antifungal, and antichlamydial activities, alongside relevant case studies and research findings.

- Molecular Formula : C11H13ClO2

- Molecular Weight : 224.67 g/mol

- Structure : The compound features a chloro and methoxy substituent on the phenyl ring, contributing to its unique reactivity and biological activity.

Antibacterial Activity

This compound has demonstrated notable antibacterial properties. A study evaluated various synthesized compounds for their activity against Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, which is significant given the rise of antibiotic-resistant strains.

Antifungal Activity

In addition to antibacterial properties, this compound has been tested for antifungal activity. The following table outlines its efficacy against common fungal pathogens:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 20 |

| Aspergillus niger | 40 |

The compound showed promising antifungal effects, particularly against Candida albicans, indicating its potential use in treating fungal infections.

Antichlamydial Activity

Research has also explored the antichlamydial activity of compounds related to this compound. In a study focusing on new scaffolds for drug development against Chlamydia, derivatives including this compound were assessed for their ability to inhibit Chlamydia growth in vitro. The findings suggested that compounds with similar structures could effectively reduce chlamydial inclusion numbers and sizes in infected cells.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within microbial cells. The chloro group may enhance lipophilicity, allowing better membrane penetration, while the methoxy group could influence the compound's binding affinity to bacterial enzymes or receptors.

Case Study 1: Antimicrobial Screening

A comprehensive screening of various derivatives of phenyl ketones was conducted to assess their antimicrobial properties. Among these, this compound showed significant activity against both bacterial and fungal strains, highlighting its potential as a lead compound for further development.

Case Study 2: Structure-Activity Relationship (SAR)

In a structure-activity relationship study involving several analogs of this compound, it was found that modifications at the para position of the phenyl ring could enhance antibacterial potency. This indicates that small structural changes can lead to significant differences in biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.